2-ethyl-7-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
4-ethyl-11-(4-methoxyphenyl)-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c1-3-20-22(16-7-5-4-6-8-16)23-25-15-19-21(28(23)26-20)13-14-27(24(19)29)17-9-11-18(30-2)12-10-17/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVWQOWEQVXEPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-ethyl-7-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one belongs to a class of fused heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, particularly its anti-inflammatory and anticancer effects.
Chemical Structure and Synthesis
The chemical structure of the compound features a pyrazolo-pyrido-pyrimidine framework, which is significant for its biological activity. The synthesis typically involves cyclocondensation reactions between appropriate β-enaminones and 3-methyl-1H-pyrazol-5-amines, allowing for the introduction of various substituents at strategic positions to enhance activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of various pyrazolo-pyrimidine derivatives. For instance, compounds similar to 2-ethyl-7-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.
In vitro assays demonstrated that certain derivatives exhibited half-maximal inhibitory concentration (IC50) values comparable to established anti-inflammatory drugs like celecoxib. For example:
These findings suggest that the structural modifications in the pyrazolo-pyrimidine core can lead to enhanced anti-inflammatory activity.
Anticancer Activity
The anticancer potential of pyrazolo-pyrimidines has been extensively researched. The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Notably, studies have reported that similar derivatives demonstrate significant cytotoxicity against breast cancer and leukemia cell lines.
A comparative analysis of several derivatives revealed their effectiveness in inhibiting cancer cell proliferation:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound X | MCF-7 (Breast Cancer) | 10 | |
| Compound Y | HL-60 (Leukemia) | 15 | |
| Compound Z | A549 (Lung Cancer) | 12 |
These results indicate that the introduction of specific substituents can significantly influence the anticancer efficacy of pyrazolo-pyrimidine derivatives.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that the presence of electron-donating groups at specific positions enhances biological activity. For instance, the methoxy group at position 4 on the phenyl ring is crucial for increasing lipophilicity and improving binding affinity to target proteins involved in inflammation and cancer progression.
Case Studies
- Anti-inflammatory Effects : In a study involving carrageenan-induced paw edema in rats, derivatives similar to 2-ethyl-7-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one showed significant reduction in edema comparable to indomethacin, a well-known anti-inflammatory drug.
- Anticancer Efficacy : A series of synthesized pyrazolo-pyrimidine derivatives were tested against various cancer cell lines, showing promising results with IC50 values indicating potent antiproliferative activity.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as an anticancer agent . Pyrazolo[1,5-a]pyrimidines have shown promise in inhibiting specific enzymes involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of this class can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. The mechanism involves the inhibition of key signaling pathways that regulate cell survival and proliferation.
Case Study: Anticancer Activity
A recent study evaluated the cytotoxic effects of various pyrazolo[1,5-a]pyrimidine derivatives against different cancer cell lines. The results indicated that certain analogs exhibited IC₅₀ values as low as 0.3 µM against breast cancer cells, highlighting their potential as therapeutic agents in oncology .
Enzyme Inhibition
Research indicates that this compound can act as an enzyme inhibitor , particularly targeting kinases involved in cellular signaling pathways. Inhibitors derived from pyrazolo[1,5-a]pyrimidines have been shown to effectively block the activity of enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Study: Kinase Inhibition
A comparative analysis of pyrazolo[1,5-a]pyrimidine derivatives revealed that modifications at specific positions significantly enhance their potency as CDK inhibitors. For example, a derivative with a methoxy group at the para position demonstrated improved binding affinity and selectivity .
Optical Applications
The unique photophysical properties of pyrazolo[1,5-a]pyrimidines make them suitable for use in fluorescent materials . The compound has been explored for its potential application in organic light-emitting diodes (OLEDs) and fluorescent sensors due to its ability to undergo excited-state intramolecular proton transfer (ESIPT).
Case Study: Fluorescent Properties
A family of pyrazolo[1,5-a]pyrimidines was synthesized and characterized for their optical properties. The study found that compounds with electron-donating and electron-withdrawing groups exhibited significant fluorescence with high quantum yields, making them ideal candidates for sensor applications .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural uniqueness lies in its substitution pattern. Key analogues include:
Key Observations :
- Substituent Impact : The 4-methoxyphenyl group in the target compound may enhance lipophilicity compared to fluorophenyl or trimethoxyphenyl derivatives .
- Synthetic Routes: Analogues are synthesized via regioselective multicomponent reactions (e.g., using aldehydes and aminopyrazoles in ionic liquids) or cyclization with hydroxylamine .
Electrochemical and Physicochemical Properties
Triazolopyrimidinone derivatives with 4-methoxyphenyl groups (e.g., S1-TP, S2-TP) exhibit distinct redox behaviors due to electron-donating methoxy groups, as shown in voltammetric studies . While direct data for the target compound are absent, its 4-methoxyphenyl substituent likely influences similar electrochemical properties.
Commercial and Industrial Relevance
Related compounds, such as 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one, have been discontinued commercially, highlighting challenges in scalability or stability .
Analytical Characterization
Typical analytical data for analogues include:
These data indicate high synthetic accuracy for structurally related compounds, suggesting reliable protocols for the target compound.
Q & A
Q. What are the recommended synthetic pathways for preparing 2-ethyl-7-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one?
The synthesis typically involves cyclocondensation reactions. A validated approach includes:
- Step 1 : Condensation of β-ketoesters with aminopyrazoles to form the pyrazolo[1,5-a]pyrimidine core .
- Step 2 : Functionalization at position 7 via reaction with 4-methoxyphenyl derivatives under acidic conditions (e.g., HCl/EtOH) to introduce the aryl group .
- Step 3 : Ethylation at position 2 using ethyl bromide in dimethylformamide (DMF) under reflux . Yield optimization requires strict control of temperature (70–90°C) and pH (4–6). Purity is confirmed via HPLC (>95%) and NMR .
Q. How can the compound’s structural integrity be validated post-synthesis?
Use multi-spectral analysis :
- 1H/13C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; ethyl CH2 at δ 1.2–1.4 ppm) .
- Mass spectrometry (HRMS) : Verify molecular weight (calculated for C27H23N5O2: 457.18 g/mol; observed [M+H]+ at 458.19) .
- X-ray crystallography : Resolve fused-ring conformation and dihedral angles (e.g., pyrazolo-pyrido-pyrimidine plane deviation <5°) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderate in DMSO (25 mg/mL) and DCM (>50 mg/mL); poor in aqueous buffers (<0.1 mg/mL) due to hydrophobic aryl/ethyl groups .
- Stability : Degrades by <10% in DMSO at 4°C over 30 days but decomposes at >60°C (TGA data). Store under inert gas (N2/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-CF3) or donating (e.g., 4-NH2) groups to assess impact on target binding .
- Scaffold modification : Compare pyrazolo-pyrido-pyrimidine derivatives with pyrazolo-triazolo analogs (e.g., pyrido[3,4-e] vs. triazolo[1,5-c] cores) .
- In silico docking : Use AutoDock Vina to predict binding affinities to kinases (e.g., CDK2) or GPCRs, guided by crystallographic data .
Q. How should contradictory data on biological activity be resolved?
Conflicting results (e.g., IC50 variability in kinase assays) may arise from:
- Assay conditions : Compare buffer pH (7.4 vs. 6.8) and ATP concentration (1 mM vs. 10 µM) .
- Metabolite interference : Perform LC-MS to identify degradation products (e.g., demethylated metabolites) .
- Off-target effects : Use CRISPR-edited cell lines to isolate primary target contributions .
Q. What methodologies are recommended for studying its pharmacokinetic (PK) properties?
- In vitro ADME :
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- Plasma protein binding : Use equilibrium dialysis (≥90% binding correlates with low free fraction) .
- In vivo PK : Administer IV/PO doses in rodents; calculate AUC, t1/2, and bioavailability (Cmax via serial blood sampling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
